3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl-
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Overview
Description
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid is a heterocyclic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.273 g/mol It is known for its unique structure, which includes a cyclopentapyrazole ring fused with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydro-1-phenyl-3-cyclopentapyrazoleacetic acid
- 1,4,5,6-Tetrahydro-1-(4-methoxyphenyl)-3-cyclopentapyrazoleacetic acid
Uniqueness
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused cyclopentapyrazole ring system and phenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
21484-52-6 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,18) |
InChI Key |
WTMWGZQAMBPICC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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